molecular formula C10H11BrN2O2 B13694255 7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13694255
M. Wt: 271.11 g/mol
InChI Key: OCEOQEVIMIFVCA-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its significant biological and pharmacological properties. This compound features a bromine atom at the 7th position, a methyl group at the 2nd position, and a nitro group at the 6th position on the tetrahydroisoquinoline scaffold. The presence of these substituents can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach includes:

    Nitration: Introduction of the nitro group at the 6th position using nitrating agents like nitric acid and sulfuric acid.

    Bromination: Introduction of the bromine atom at the 7th position using brominating agents such as bromine or N-bromosuccinimide (NBS).

    Methylation: Introduction of the methyl group at the 2nd position using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the tetrahydroisoquinoline ring to isoquinoline derivatives.

    Reduction: Reduction of the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The bromine atom and methyl group can influence the compound’s binding affinity to specific receptors or enzymes, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substituents.

    7-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro and methyl groups.

    6-Nitro-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine and methyl groups.

    2-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine and nitro groups.

Uniqueness

The unique combination of the bromine, nitro, and methyl groups in 7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline imparts distinct chemical and biological properties that are not observed in the similar compounds listed above. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

7-bromo-2-methyl-6-nitro-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C10H11BrN2O2/c1-12-3-2-7-5-10(13(14)15)9(11)4-8(7)6-12/h4-5H,2-3,6H2,1H3

InChI Key

OCEOQEVIMIFVCA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)Br)[N+](=O)[O-]

Origin of Product

United States

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